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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BMS-986449, a novel,
orally bioavailable small molecule that functions as a selective degrader of the lkaros zinc
finger (IKZF) transcription factors IKZF2 (Helios) and IKZF4 (Eos). By reprogramming the
tumor microenvironment, BMS-986449 represents a promising new modality in cancer
immunotherapy.

Introduction

BMS-986449 is a Cereblon E3 ligase modulating drug (CELMoD) that acts as a molecular glue
to induce the degradation of IKZF2 and IKZF4.[1][2] These transcription factors are crucial for
the function and stability of regulatory T cells (Tregs), an immunosuppressive immune cell
population often found in high abundance within the tumor microenvironment (TME).[3][4] The
presence of Tregs in the TME is associated with poor responses to various immunotherapies.
[3] By selectively degrading Helios and Eos, BMS-986449 aims to reprogram these
immunosuppressive Tregs into a more inflammatory, effector-like phenotype, thereby
enhancing the anti-tumor immune response.[3][5]

This document summarizes the preclinical data for BMS-986449, including its mechanism of
action, in vitro and in vivo efficacy, and pharmacodynamic profile. Detailed experimental
methodologies are provided to facilitate the understanding and potential replication of key
experiments.
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Mechanism of Action

BMS-986449 functions as a molecular glue, redirecting the substrate specificity of the E3
ubiquitin ligase Cereblon (CRBN) to target IKZF2 and IKZF4 for proteasomal degradation.[1][4]
This targeted degradation leads to a functional reprogramming of Tregs, shifting them from an
immunosuppressive to an inflammatory phenotype. This altered state is characterized by the
increased expression of effector molecules such as Granzyme B.[4] A key feature of BMS-
986449 is its high selectivity for IKZF2 and IKZF4, with minimal impact on the related
transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3]

Signaling Pathway Diagram
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Mechanism of Action of BMS-986449

é Regulatory T cell (Treg) N

BMS-986449

binds & modulates

Cereblon (CRBN)
E3 Ligase

Treg Reprogramming
(Effector Phenotype)

IKZF2 (Helios) &
IKZF4 (Eos)

ubiquitination \.nlaintains

~
~

Ubiquitin degradation Immune Suppression

\
\inhibits

Proteasome Anti-tumor Immunity

Click to download full resolution via product page

Caption: Mechanism of action of BMS-986449 in regulatory T cells.

Data Presentation
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In Vitro Activity

BMS-986449 has been shown to induce a reprogrammed transcriptional phenotype in primary
human Treg cells. When cultured with BMS-986449 under activating conditions, these cells
exhibit increased expression of effector molecules, such as Granzyme B, and a more
inflammatory gene transcript profile.[4]

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor activity of BMS-986449 has been evaluated in several syngeneic mouse
models. The tables below summarize the tumor growth inhibition (TGI) data for BMS-986449
as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: Monotherapy Efficacy of BMS-986449 in Syngeneic Mouse Models

. Tumor Growth
Tumor Model Mouse Strain Treatment o Reference
Inhibition (TGI)

BMS-986449

CT26 (Colon) hCRBN-KI Mice ] ] Up to 75% [4]
(daily dosing)
] BMS-986449

MB49 (Bladder) hCRBN-KI Mice ) ) Up to 62% [4]
(daily dosing)
_ BMS-986449

MC38 (Colon) hCRBN-KI Mice Up to 42% [4]

(daily dosing)

Table 2: Combination Efficacy of BMS-986449 with Anti-PD-1 in Syngeneic Mouse Models
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. Tumor Growth
Tumor Model Mouse Strain Treatment o Reference
Inhibition (TGI)

BMS-986449 +

CT26 (Colon) hCRBN-KI Mice ] 95% [4]
anti-PD-1
) BMS-986449 +
MB49 (Bladder) hCRBN-KI Mice ) 97% [4]
anti-PD-1

_ BMS-986449 +
MC38 (Colon) hCRBN-KI Mice ) 92% [4]
anti-PD-1

Pharmacodynamics in Cynomolgus Monkeys

The pharmacodynamic effects of BMS-986449 have been assessed in cynomolgus monkeys.
Oral administration of BMS-986449 resulted in sustained degradation of Helios in circulating

Treg cells.

Table 3: Pharmacodynamic Effects of BMS-986449 in Cynomolgus Monkeys

Dose of BMS- .
Dosing Schedule Outcome Reference
986449
Maintained >80%
. degradation of Helios
0.1 mg/kg Daily o .
in circulating Treg
cells
Maintained =80%
. degradation of Helios
0.3 mg/kg Daily (QD)

in circulating Treg
cells over 24h

Experimental Protocols

The following are representative protocols for the key experiments cited. These are based on
publicly available information and standard laboratory procedures.
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In Vitro Treg Reprogramming Assay

Objective: To assess the ability of BMS-986449 to reprogram human Treg cells towards an
effector phenotype.

Methodology:

e |solation of Human Tregs: Primary human Treg cells (CD4+CD25+FOXP3+) are isolated
from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell
sorting techniques.

o Cell Culture and Treatment: Treg cells are cultured under activating conditions (e.g., with
anti-CD3/CD28 beads and IL-2).

o BMS-986449 is added to the culture medium at various concentrations. A vehicle control
(e.g., DMSO) is also included.

e Incubation: The cells are incubated for 8 days.[4]
» Analysis: After the incubation period, cells are harvested and analyzed for:

o Protein Expression: The expression of effector molecules, such as Granzyme B, is
measured by flow cytometry or western blotting.

o Gene Expression: Changes in the transcriptional profile are assessed using RNA
sequencing or gPCR to identify the expression of inflammatory gene transcripts.

Experimental Workflow: In Vitro Treg Reprogramming
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Workflow for In Vitro Treg Reprogramming Assay
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Caption: Workflow for the in vitro Treg reprogramming assay.

Syngeneic Mouse Model Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of BMS-986449, alone and in combination with
anti-PD-1, in immunocompetent mice.
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Methodology:

e Animal Model: Humanized CRBN knock-in (hCRBN-KI) mice are used to ensure the
relevance of the CELMoD mechanism.

o Tumor Cell Implantation: Mice are subcutaneously inoculated with syngeneic tumor cells
(e.g., CT26, MB49, or MC38).

e Treatment: Once tumors are established, mice are randomized into treatment groups:

Vehicle control

[¢]

[¢]

BMS-986449 (administered daily by oral gavage)

[e]

Anti-PD-1 antibody (administered intraperitoneally on a specified schedule)

o

BMS-986449 in combination with anti-PD-1 antibody

e Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with
calipers.

o Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by
comparing the average tumor volume in the treated groups to the vehicle control group.

Global Proteomics Analysis for Selectivity Profiling

Objective: To determine the selectivity of BMS-986449 for IKZF2/4 over other proteins,
including IKZF1/3.

Methodology:

o Cell Treatment: Primary T cells are treated with BMS-986449 or a vehicle control for a
specified period.

o Protein Extraction and Digestion: Proteins are extracted from the cells, quantified, and
digested into peptides (e.g., using trypsin).
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o Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

o Data Analysis: The resulting mass spectrometry data is processed to identify and quantify
proteins. The abundance of each protein in the BMS-986449-treated samples is compared to
the vehicle control to identify proteins that are degraded. The selectivity is determined by
comparing the degradation of IKZF2/4 to that of IKZF1/3 and other proteins.[3]

Conclusion

BMS-986449 is a potent and selective degrader of IKZF2 and IKZF4 that has demonstrated
promising preclinical activity. By reprogramming regulatory T cells, it enhances anti-tumor
immunity, leading to significant tumor growth inhibition, particularly in combination with immune
checkpoint blockade. The favorable pharmacodynamic profile observed in cynomolgus
monkeys supports its clinical development. Ongoing Phase I/1l clinical trials will further
elucidate the safety and efficacy of BMS-986449 in patients with advanced solid tumors.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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